molecular formula C12H12N2OS B186989 N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide CAS No. 140865-94-7

N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide

Cat. No. B186989
M. Wt: 232.3 g/mol
InChI Key: ZRHYZICNBWRWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide, also known as DMTCP, is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide has been used in various scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. Its unique properties, such as its high quantum yield and photostability, make it an attractive candidate for these applications.

Mechanism Of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to interact with cellular components, such as proteins and lipids, to produce its effects. Its ability to selectively target cancer cells and induce apoptosis has been attributed to its ability to disrupt mitochondrial function and activate caspases.

Biochemical And Physiological Effects

N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting cell proliferation, and altering mitochondrial function. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide in lab experiments is its ease of synthesis and availability. It is also relatively stable and has a long shelf life, making it a convenient option for researchers. However, its potential toxicity and lack of specificity for certain cellular targets may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide, including exploring its use as a photosensitizer for photodynamic therapy, investigating its potential as an anti-cancer agent, and further elucidating its mechanism of action. Additionally, there is potential for the development of new derivatives of N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide with improved properties and specificity for certain cellular targets.

Synthesis Methods

N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-acetylthiophene with 4,6-dimethyl-2-aminopyridine. The resulting intermediate is then reacted with a suitable carboxylic acid derivative to produce the final product. The synthesis of N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide is relatively straightforward and can be performed using standard laboratory equipment.

properties

CAS RN

140865-94-7

Product Name

N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide

Molecular Formula

C12H12N2OS

Molecular Weight

232.3 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C12H12N2OS/c1-8-6-9(2)13-11(7-8)14-12(15)10-4-3-5-16-10/h3-7H,1-2H3,(H,13,14,15)

InChI Key

ZRHYZICNBWRWHF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=CS2)C

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=CS2)C

solubility

22.6 [ug/mL]

Origin of Product

United States

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